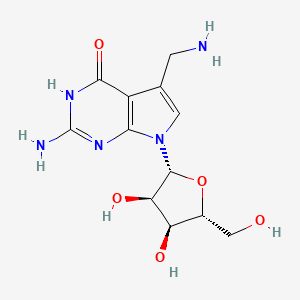
6-Cyclopropylpyrimidin-4-ol
Übersicht
Beschreibung
6-Cyclopropylpyrimidin-4-ol is a pyrimidinol derivative with the molecular formula C7H8N2O . It has a molecular weight of 136.15 .
Synthesis Analysis
The synthesis of pyrimidines, including 6-Cyclopropylpyrimidin-4-ol, involves various methods . These methods often involve reactions between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide .Molecular Structure Analysis
The molecular structure of 6-Cyclopropylpyrimidin-4-ol can be analyzed using various tools such as NMR peak picking using objective model selection and algorithms for matching the calculated 13C and 1H NMR shifts to peaks in noisy experimental NMR data .Chemical Reactions Analysis
The chemical reactions involving 6-Cyclopropylpyrimidin-4-ol can be analyzed using various electroanalytical tools . These tools can investigate redox-active intermediates from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of α-Aminophosphonates : 6-Cyclopropylpyrimidin-4-ol derivatives are utilized in the efficient synthesis of α-aminophosphonates via a one-pot Kabachnik–Fields reaction, offering a simple method with good to excellent yields (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).
Design and Synthesis of Antitubercular Agents : Derivatives of 6-Cyclopropylpyrimidin-4-ol are involved in the design and synthesis of compounds with moderate antitubercular activity. These compounds inhibit key enzymes responsible for the biosynthesis of mycobacterial cell walls (A. V. Erkin et al., 2021).
Cyclin-Dependent Kinase Inhibitors : Certain derivatives synthesized from 6-Cyclopropylpyrimidin-4-ol are evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy (F. Marchetti et al., 2007).
Biological Applications
Plant Growth Stimulation : Novel derivatives of 6-Cyclopropylpyrimidin-4-ol, including pyrazole and pyridazine moieties, demonstrate pronounced stimulating action on plant growth (A. Yengoyan et al., 2020).
Anticancer Activity : Ferrocenyl derivatives of 6-Cyclopropylpyrimidin-4-ol exhibit potential as anticancer agents. Their cytotoxicity against various cancer cell lines shows significant scientific and practical interest (S. A. Grabovskiy et al., 2019).
Antimicrobial Activity : A series of 6-Cyclopropylpyrimidin-4-ol derivatives have been synthesized and found to have mild to moderate antibacterial and antifungal activities, showing potential for further development as antimicrobial agents (Ragini Gupta et al., 2014).
Eigenschaften
IUPAC Name |
4-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-3-6(5-1-2-5)8-4-9-7/h3-5H,1-2H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBSUUFNOFEDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632888 | |
| Record name | 6-Cyclopropylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropylpyrimidin-4-ol | |
CAS RN |
7038-75-7 | |
| Record name | 6-Cyclopropylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-cyclopropylpyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B1384286.png)
![7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384287.png)






![2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1384298.png)



